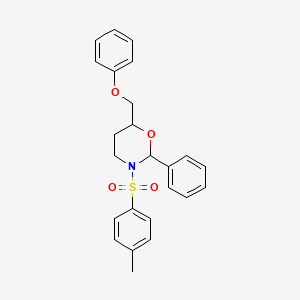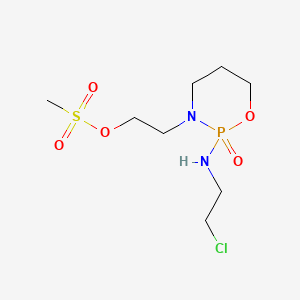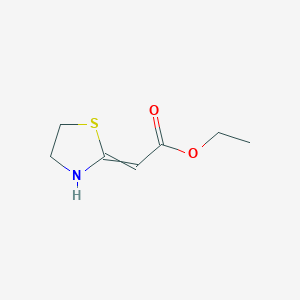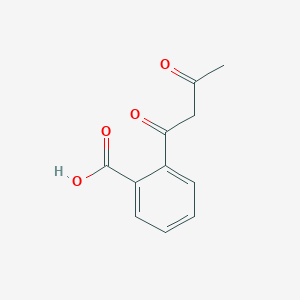
Benzoic acid, 2-(1,3-dioxobutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-(1,3-dioxobutyl)-: is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid moiety substituted with a 1,3-dioxobutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of benzoic acid, 2-(1,3-dioxobutyl)- typically begins with benzoic acid and a suitable dioxobutyl precursor.
Reaction Conditions: The reaction involves the formation of a carbon-carbon bond between the benzoic acid and the dioxobutyl group. This can be achieved through various methods, including Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.
Catalysts and Solvents: Common catalysts used in these reactions include Lewis acids such as aluminum chloride or ferric chloride. Solvents like dichloromethane or chloroform are often employed to facilitate the reaction.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of benzoic acid, 2-(1,3-dioxobutyl)- may involve continuous flow reactors to ensure efficient and consistent production.
Purification: The product is typically purified through recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzoic acid, 2-(1,3-dioxobutyl)- can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups in the dioxobutyl moiety to alcohols or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids and quinones.
Reduction Products: Alcohols and hydrocarbons.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.
Medicine:
Pharmaceutical Research: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs.
Industry:
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: Benzoic acid, 2-(1,3-dioxobutyl)- may act as an inhibitor of specific enzymes, affecting metabolic pathways.
Receptor Binding: The compound can bind to certain receptors, modulating cellular responses and signaling pathways.
Comparaison Avec Des Composés Similaires
Benzoic Acid Derivatives: Compounds such as 4-[(1,3-dioxobutyl)amino]benzoic acid share structural similarities with benzoic acid, 2-(1,3-dioxobutyl)-.
Aromatic Carboxylic Acids: Other aromatic carboxylic acids, like salicylic acid and phthalic acid, have comparable chemical properties.
Uniqueness:
Unique Substitution Pattern: The presence of the 1,3-dioxobutyl group distinguishes benzoic acid, 2-(1,3-dioxobutyl)- from other benzoic acid derivatives, imparting unique chemical and physical properties.
Specific Applications: The compound’s unique structure makes it suitable for specific applications in research and industry that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
50454-26-7 |
|---|---|
Formule moléculaire |
C11H10O4 |
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
2-(3-oxobutanoyl)benzoic acid |
InChI |
InChI=1S/C11H10O4/c1-7(12)6-10(13)8-4-2-3-5-9(8)11(14)15/h2-5H,6H2,1H3,(H,14,15) |
Clé InChI |
BKBTWHBKJAQJIM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)C1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]-](/img/structure/B14667727.png)
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide](/img/structure/B14667740.png)
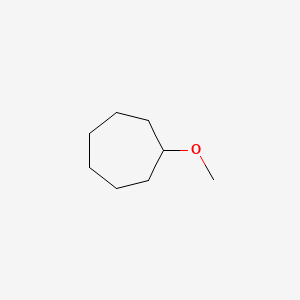
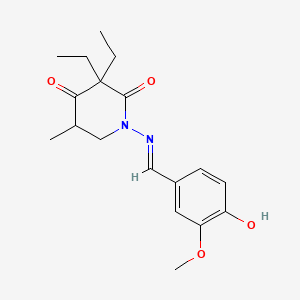

![1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one](/img/structure/B14667775.png)
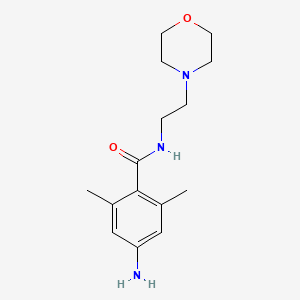
![2-[3-(6-Chloro-9h-purin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14667782.png)
